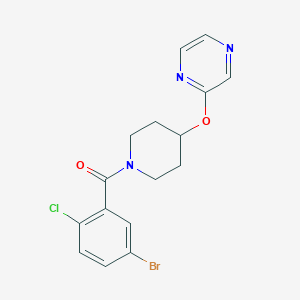

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClN3O2/c17-11-1-2-14(18)13(9-11)16(22)21-7-3-12(4-8-21)23-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCOSHSEJMDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the oxy group.

Substitution on the Phenyl Ring: The phenyl ring is substituted with bromine and chlorine atoms through electrophilic aromatic substitution reactions.

Formation of the Piperidin-1-yl Methanone Moiety: This involves the reaction of piperidine with a suitable acylating agent to form the methanone group.

Coupling Reactions: The final step involves coupling the substituted phenyl ring with the pyrazin-2-yloxy and piperidin-1-yl methanone groups under specific conditions, often using a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is , with a molecular weight of 396.66 g/mol. The presence of halogen atoms on the phenyl ring enhances its reactivity, making it suitable for nucleophilic substitution reactions and other chemical transformations.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazin-2-yloxy Group : This step includes the reaction of pyrazine with an alkylating agent to introduce the oxy group.

- Electrophilic Aromatic Substitution : The bromine and chlorine atoms are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

- Piperidin-1-yl Methanone Formation : Piperidine is reacted with an acylating agent to create the methanone moiety.

- Coupling Reaction : The final step involves coupling the substituted phenyl ring with the pyrazin-2-yloxy and piperidin-1-yl methanone groups under specific conditions, often using a catalyst.

These synthetic strategies allow for the production of high-purity compounds suitable for biological evaluation.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : Research indicates that derivatives similar to this compound demonstrate antitumor properties by inhibiting pathways such as PI3K signaling, which is crucial for cancer cell survival and proliferation.

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activities, potentially effective against various bacterial strains.

- Neuroprotective Effects : Some studies have suggested that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems, although specific data on this compound's effects are still emerging.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and inferred applications of “(5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” with analogous methanone derivatives:

| Compound Name | Key Substituents | Molecular Formula <sup>†</sup> | Molecular Weight (g/mol) | Inferred Applications/Targets | Reference |

|---|---|---|---|---|---|

| This compound | 5-Bromo-2-chlorophenyl, 4-(pyrazin-2-yloxy)piperidine | C₁₆H₁₃BrClN₃O₂ | 402.66 | Kinase inhibition, antimicrobial agents | |

| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 5-Bromo-2-chlorophenyl, 4-fluorophenyl | C₁₃H₈BrClFO | 331.56 | Lipophilic intermediates, CNS targets | |

| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 5-Bromo-2-chlorophenyl, 4-ethoxyphenyl | C₁₅H₁₃BrClO₂ | 363.62 | Solubility-enhanced prodrugs | |

| 9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone | Pyrazolo-benzoxazin core, 4-methoxyphenyl, 4-chlorophenyl | C₂₄H₁₈BrClN₂O₃ | 522.77 | Anticancer, DNA intercalation | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Thiophene, 4-(trifluoromethyl)phenylpiperazine | C₁₆H₁₆F₃N₂OS | 356.37 | Serotonin receptor modulation | |

| (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) | Triazole, pyrimidine, 4-methylpiperazine | C₂₅H₂₆ClN₉O | 528.00 | Kinase inhibition (e.g., EGFR, HER2) |

<sup>†</sup> Molecular formulas and weights are calculated based on structural data from references.

Key Structural and Functional Insights:

The pyrazin-2-yloxy group introduces polar nitrogen atoms, improving aqueous solubility relative to purely aromatic substituents (e.g., 4-ethoxyphenyl) .

Heterocyclic Core Modifications :

- Compounds with pyrazolo-benzoxazin cores (e.g., ) exhibit planar aromatic systems suited for DNA intercalation, whereas the target compound’s piperidine-pyrazine hybrid enables conformational adaptability for binding flexible enzyme pockets .

- Thiophene -containing analogs (e.g., Compound 21) prioritize electronic effects (π-π stacking) over hydrogen bonding, contrasting with the pyrazine’s dual role in solubility and target interaction .

Biological Target Implications :

- Piperazine/piperidine derivatives (e.g., Compound w3 in ) are prevalent in kinase inhibitors due to their ability to occupy hydrophobic pockets and engage catalytic residues .

- The target compound’s bromo-chloro substitution may mimic ATP adenine rings in kinase active sites, a strategy validated in pyrimidine-based inhibitors .

Biological Activity

The compound (5-Bromo-2-chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 1421509-36-5, is an organic molecule that has attracted attention for its potential biological activities. Its unique structural features, including a bromine and chlorine-substituted phenyl ring, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety, suggest diverse interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exhibit the following activities:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound could bind to various receptors, altering their signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Bromo-2-chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Similar halogenated phenyl ring | Antitumor activity through PI3K inhibition |

| (5-Bromo-2-chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone | Similar piperidine structure | Antimicrobial properties |

| (5-Bromo-2-chlorophenyl)(4-(thiazol-2-yloxy)piperidin-1-yl)methanone | Similar functional groups | Potential anti-inflammatory effects |

Antimicrobial Activity

A study evaluating various piperidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. The findings indicated moderate to strong activity, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition Studies

Research has indicated that derivatives containing the piperidine nucleus are effective acetylcholinesterase inhibitors. In vitro studies have shown that certain related compounds possess IC50 values ranging from 0.63 µM to 6.28 µM against urease, highlighting their potential as therapeutic agents for conditions like urea cycle disorders .

Antitumor Activity

Another area of interest is the anti-tumor potential of similar compounds. Inhibitors targeting Class I PI3K enzymes have been shown to effectively reduce tumor cell proliferation. The mechanisms involve selective inhibition of specific isoforms, which may provide therapeutic benefits in cancer treatment .

Q & A

Q. Why do some synthetic routes yield inconsistent stereochemical outcomes for piperidine intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.